N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
“N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific compound you’re asking about would have additional functional groups attached to the piperidine ring, including a methylthio group, a benzyl group, and a cyclohex-3-enecarboxamide group.Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “this compound” can undergo would depend on the specific functional groups present in the molecule.Scientific Research Applications
Anti-Acetylcholinesterase Activity
A study focused on the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds structurally related to N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide, demonstrated potent inhibitors of acetylcholinesterase (AChE). These compounds were investigated for their potential as antidementia agents, indicating their application in neurodegenerative disease research and treatment (Sugimoto et al., 1990).
Orexin Receptor Antagonism
Another study detailed the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, under development for the treatment of insomnia. This study provides insights into the pharmacokinetics and metabolic pathways of structurally similar compounds, highlighting their potential application in sleep disorder management (Renzulli et al., 2011).
Antimicrobial and Metal Complex Studies
Research into metal complexes of new benzamides, including (N-(piperidin-1"-yl)(p-tolyl)methyl)benzamide, revealed their synthesis and structural characterization. These compounds and their copper complexes showed significant in vitro antibacterial activity against various bacterial strains, suggesting applications in antimicrobial drug development (Khatiwora et al., 2013).
Histone Deacetylase Inhibition
The discovery of MGCD0103, an isotype-selective histone deacetylase (HDAC) inhibitor, demonstrated potent inhibition of HDACs 1-3 and 11. This compound, which shares functional groups with this compound, exhibits significant antitumor activity and highlights potential applications in cancer therapy (Zhou et al., 2008).
Future Directions
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2OS/c1-25-20-10-6-5-9-19(20)16-23-13-11-17(12-14-23)15-22-21(24)18-7-3-2-4-8-18/h2-3,5-6,9-10,17-18H,4,7-8,11-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNINAGSDTZSKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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